4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol
Overview
Description
Synthesis Analysis
The synthesis of various 1,3,4-oxadiazole derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties involved reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . Similarly, other research has focused on synthesizing novel compounds such as (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4Hbenzo[b][1,4] oxazin-4-yl)acetate derivatives , and N'-(5-aryl-1,3,4-oxadiazol-2-yl)phenoxyacetylthioureas . These syntheses typically involve multi-step reactions and are characterized by spectroscopic methods such as IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using various spectroscopic techniques and, in some cases, single-crystal X-ray diffraction. For example, a Schiff base 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol was characterized by FT-IR, MS, NMR, and X-ray diffraction . Theoretical studies using density functional theory (DFT) have also been employed to optimize molecular geometries and compare them with experimental data, as seen in the synthesis of 4-Chloro-2,6-Bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is explored through their interactions with various agents. For instance, two novel anion sensors containing 1,3,4-oxadiazole groups were investigated for their colorimetric properties in detecting fluoride ions, demonstrating a change from colorless to yellow upon addition of F⁻ . Additionally, the synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues involved docking studies to assess their potential as tubulin inhibitors, indicating their reactivity with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their structure and substituents. Compounds with antioxidant properties, such as those synthesized in , were evaluated using DPPH and FRAP assays, showing significant free-radical scavenging ability. The luminescent properties of certain compounds, such as the 6-(2-substituted-1,3,4-oxadiazol-5-yl)-2-phenylthieno[2,3-d]pyrimidine fluorescent compounds, were investigated, revealing intense blue to yellow-green fluorescence in different solvents . The antimicrobial activities of 2-substituted [4-(1,3,4-oxadiazol-2-yl methyl)] phthalazin-1(2H)-one derivatives were also screened, with several compounds showing activity against bacteria and fungi .
Scientific Research Applications
Chemosensors Development
Researchers have explored the use of 1,3,4-oxadiazole derivatives in the development of selective chemosensors. For instance, two novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups have been reported, demonstrating notable spectroscopic and colorimetric properties for fluoride sensing. These molecules exhibit color changes from colorless to yellow and different optical shifts upon the addition of fluoride, showcasing their potential in sensory applications (Ma et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
The use of 1,3,4-oxadiazole derivatives as ancillary ligands in organic light-emitting diodes (OLEDs) has been explored. Specifically, derivatives such as 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol have been utilized in the development of heteroleptic iridium(III) complexes for green phosphors in OLEDs. These compounds exhibit high photoluminescence quantum efficiency and have shown promising performance in OLED devices, indicating their potential in display and lighting technologies (Jin et al., 2014).
Corrosion Inhibition
The derivatives of 1,3,4-oxadiazole, such as benzimidazole bearing oxadiazoles, have been studied for their corrosion inhibition properties. These compounds have been assessed for their ability to protect mild steel in acidic environments, demonstrating their potential as corrosion inhibitors in industrial applications. Their protective mechanism involves the formation of a protective layer on the steel surface, as evidenced by various physicochemical and theoretical studies (Ammal et al., 2018).
Antioxidant and Antimicrobial Activities
1,3,4-Oxadiazole derivatives have also been investigated for their antioxidant and antimicrobial properties. For example, new oxadiazole derivatives bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant activity, demonstrating significant free-radical scavenging ability (Shakir et al., 2014). Additionally, the synthesis and antimicrobial assessment of novel coumarins featuring 1,2,4-oxadiazole have been reported, indicating some compounds exhibit promising antimicrobial activities (Krishna et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-9(11-13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCWKDHLIRIVLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421945 | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol | |
CAS RN |
49787-02-2 | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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